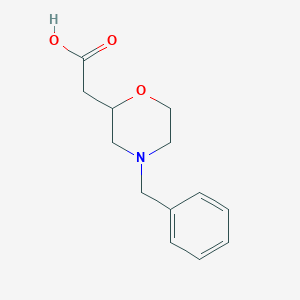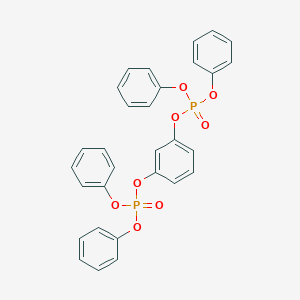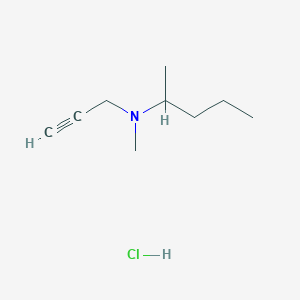![molecular formula C9H19NO3 B134646 Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester CAS No. 157394-46-2](/img/structure/B134646.png)
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester is a chiral compound with significant applications in organic synthesis. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in synthetic chemistry due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester typically involves the protection of an amino group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Deprotection: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl compound.
Deprotection: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
- tert-Butyl carbamate
- tert-Butyl N-(tert-butoxycarbonyl)carbamate
Uniqueness
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
CAS-Nummer |
157394-46-2 |
|---|---|
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1 |
InChI-Schlüssel |
CHYWVAGOJXWXIK-NKWVEPMBSA-N |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Isomerische SMILES |
C[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
